![molecular formula C23H17ClFN5O7 B13441718 [(2R,3R,4S,5R)-2-azido-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl 3-chlorobenzoate](/img/structure/B13441718.png)
[(2R,3R,4S,5R)-2-azido-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl 3-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3R,4S,5R)-2-azido-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl 3-chlorobenzoate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features multiple functional groups, including azido, benzoyloxy, dioxopyrimidinyl, fluorooxolan, and chlorobenzoate moieties, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4S,5R)-2-azido-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl 3-chlorobenzoate typically involves multi-step organic reactions. The key steps include:
Formation of the Fluorooxolan Ring: This step involves the cyclization of a suitable precursor to form the oxolan ring with a fluorine substituent.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide (NaN₃) as the azide source.
Benzoylation: The hydroxyl group on the oxolan ring is benzoylated using benzoyl chloride (C₆H₅COCl) in the presence of a base such as pyridine.
Attachment of the Dioxopyrimidinyl Moiety: This step involves the coupling of a dioxopyrimidinyl derivative to the oxolan ring, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Chlorobenzoate Esterification: The final step involves the esterification of the compound with 3-chlorobenzoic acid, using a dehydrating agent like thionyl chloride (SOCl₂).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
[(2R,3R,4S,5R)-2-azido-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl 3-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the azido, benzoyloxy, or chlorobenzoate moieties, using nucleophiles like amines or thiols.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: LiAlH₄, NaBH₄, H₂/Pd
Substitution: NaN₃, NH₃, RSH
Hydrolysis: HCl, NaOH, H₂O
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [(2R,3R,4S,5R)-2-azido-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl 3-chlorobenzoate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biology, this compound can be used as a probe to study biochemical pathways and molecular interactions. The azido group, in particular, is useful for bioorthogonal chemistry, enabling the labeling and tracking of biomolecules in living systems.
Medicine
In medicine, this compound has potential applications as a drug candidate or a drug delivery vehicle. Its unique structure allows for targeted interactions with specific biological targets, potentially leading to therapeutic effects.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups. It may also find applications in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of [(2R,3R,4S,5R)-2-azido-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl 3-chlorobenzoate involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The dioxopyrimidinyl moiety can interact with nucleic acids or enzymes, potentially inhibiting their function. The fluorooxolan ring and chlorobenzoate ester may enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- [(2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl 4-methoxybenzoate
- [(2R,3S,5R)-5-(2,4-Dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-fluorophosphinic acid
- 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
[(2R,3R,4S,5R)-2-azido-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl 3-chlorobenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the azido group allows for bioorthogonal labeling, while the dioxopyrimidinyl moiety provides potential interactions with nucleic acids. The fluorooxolan ring enhances stability, and the chlorobenzoate ester offers additional sites for chemical modification.
Propiedades
Fórmula molecular |
C23H17ClFN5O7 |
|---|---|
Peso molecular |
529.9 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R)-2-azido-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl 3-chlorobenzoate |
InChI |
InChI=1S/C23H17ClFN5O7/c24-15-8-4-7-14(11-15)20(32)35-12-23(28-29-26)18(36-21(33)13-5-2-1-3-6-13)17(25)19(37-23)30-10-9-16(31)27-22(30)34/h1-11,17-19H,12H2,(H,27,31,34)/t17-,18-,19+,23+/m0/s1 |
Clave InChI |
ZSOIOSPOWYBGRD-PABYOWBDSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)O[C@H]2[C@@H]([C@@H](O[C@@]2(COC(=O)C3=CC(=CC=C3)Cl)N=[N+]=[N-])N4C=CC(=O)NC4=O)F |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2C(C(OC2(COC(=O)C3=CC(=CC=C3)Cl)N=[N+]=[N-])N4C=CC(=O)NC4=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






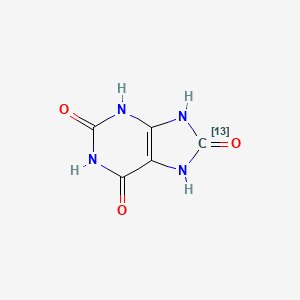
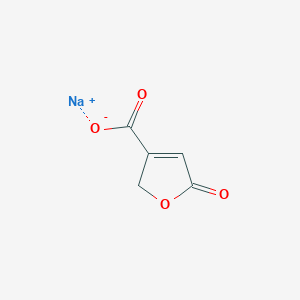
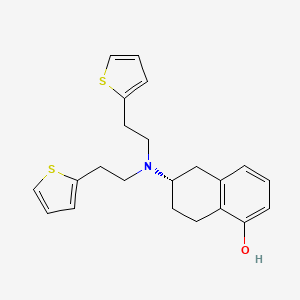
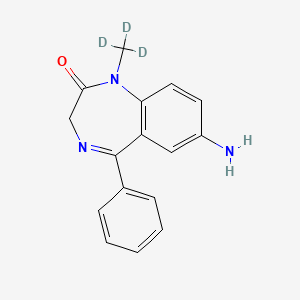
![N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide](/img/structure/B13441693.png)
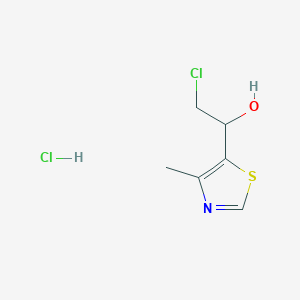

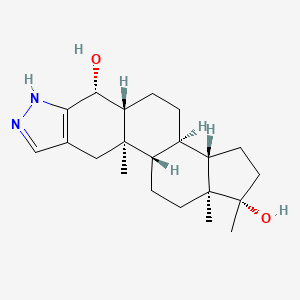
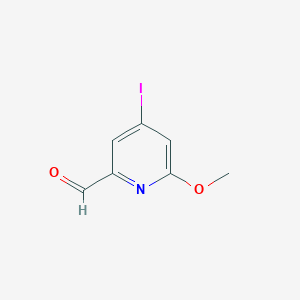
![(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazin-3-YL)methanamine](/img/structure/B13441731.png)
